![molecular formula C19H22N4O2S B2378296 5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415553-27-2](/img/structure/B2378296.png)
5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
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Description
Pyrrolo[3,4-c]pyrrole is a heterocyclic compound that has been used as a building block in various fields. For instance, 1,4-diketopyrrolo[3,4-c]pyrroles (DPPs) are a class of brilliant red high-performance pigments which have exceptional light, weather and heat stability, and high light fastness .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyrrole derivatives often involves the use of commercially available DPP pigments. A straightforward concept employing chlorosulfonation and subsequent reaction with amines is often used . Another synthetic route of thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-c]pyrrole derivatives can be manipulated to achieve desired properties. For example, the operational pH of DPP-based pH sensors can be tuned over a wide range by selecting the fine structure of the indicator and the matrix .Chemical Reactions Analysis
Pyrrolo[3,4-c]pyrrole derivatives exhibit remarkable alteration of both absorption and fluorescence spectra due to deprotonation of the lactam nitrogen atoms at high pH (>9). If a phenolic group is introduced, highly effective fluorescence quenching at near-neutral pH occurs due to photoinduced electron transfer (PET) involving the phenolate form .Physical And Chemical Properties Analysis
Pyrrolo[3,4-c]pyrrole derivatives often have solvent-independent one-photon solution absorption and emission properties with low fluorescence quantum yields, but strong red fluorescence in both aqueous dispersion and the crystalline state .Mechanism of Action
The mechanism of action of pyrrolo[3,4-c]pyrrole derivatives often involves their optical properties. For example, DPPs can be used as fluorescent pH-indicators . TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties, showing the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .
properties
IUPAC Name |
5-(benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-26(25,17-4-2-1-3-5-17)23-12-15-10-22(11-16(15)13-23)19-9-8-18(20-21-19)14-6-7-14/h1-5,8-9,14-16H,6-7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOPNYCUVUMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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